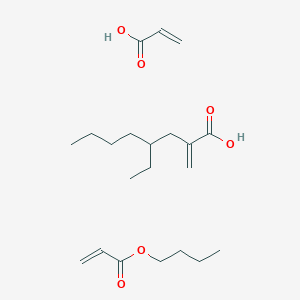
Butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate, 4-ethyl-2-methylideneoctanoic acid, and prop-2-enoic acid are organic compounds with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions:
Butyl prop-2-enoate (Butyl acrylate): This compound is synthesized through the esterification of acrylic acid and n-butanol.
4-ethyl-2-methylideneoctanoic acid: The synthesis of this compound involves the alkylation of octanoic acid derivatives under specific conditions, often using catalysts to facilitate the reaction.
Prop-2-enoic acid (Acrylic acid): Acrylic acid is produced industrially by the oxidation of propylene, using catalysts such as molybdenum and vanadium oxides.
Industrial Production Methods:
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes with continuous distillation to ensure high purity and yield.
4-ethyl-2-methylideneoctanoic acid: Industrial methods may include batch processing with controlled reaction conditions to maintain product consistency.
Prop-2-enoic acid: Large-scale oxidation reactors are used to produce acrylic acid, with subsequent purification steps to remove by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Prop-2-enoic acid can undergo oxidation to form acetic acid and carbon dioxide.
Reduction: Butyl prop-2-enoate can be reduced to butanol and acrylic acid.
Substitution: 4-ethyl-2-methylideneoctanoic acid can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation of Prop-2-enoic acid: Acetic acid and carbon dioxide.
Reduction of Butyl prop-2-enoate: Butanol and acrylic acid.
Substitution of 4-ethyl-2-methylideneoctanoic acid: Halogenated octanoic acid derivatives.
Scientific Research Applications
Chemistry:
Butyl prop-2-enoate: Used in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
4-ethyl-2-methylideneoctanoic acid: Studied for its potential use in organic synthesis and as an intermediate in the production of pharmaceuticals.
Prop-2-enoic acid: A key monomer in the production of superabsorbent polymers and water treatment chemicals.
Biology and Medicine:
Butyl prop-2-enoate: Investigated for its biocompatibility and potential use in medical adhesives.
4-ethyl-2-methylideneoctanoic acid: Explored for its antimicrobial properties and potential therapeutic applications.
Prop-2-enoic acid: Used in the development of drug delivery systems and biomedical hydrogels.
Industry:
Butyl prop-2-enoate: Widely used in the production of paints, coatings, and textiles.
4-ethyl-2-methylideneoctanoic acid: Utilized in the manufacture of specialty chemicals and additives.
Prop-2-enoic acid: Employed in the production of plastics, resins, and elastomers.
Mechanism of Action
Butyl prop-2-enoate: Acts as a monomer in polymerization reactions, forming long-chain polymers through free radical mechanisms. 4-ethyl-2-methylideneoctanoic acid: Functions as an intermediate in organic synthesis, participating in various chemical reactions to form complex molecules. Prop-2-enoic acid: Undergoes polymerization to form polyacrylic acid, which can cross-link to create superabsorbent materials.
Comparison with Similar Compounds
Methyl prop-2-enoate: Similar to butyl prop-2-enoate but with a methyl group instead of a butyl group.
2-ethylhexyl prop-2-enoate: Another ester of acrylic acid with a longer alkyl chain.
2-methylprop-2-enoic acid: A derivative of acrylic acid with a methyl group.
Uniqueness:
Butyl prop-2-enoate: Offers a balance of flexibility and hardness in polymer applications.
4-ethyl-2-methylideneoctanoic acid: Unique due to its specific alkylation pattern, providing distinct chemical properties.
Prop-2-enoic acid: Highly versatile monomer used in a wide range of industrial applications.
Properties
CAS No. |
26710-97-4 |
|---|---|
Molecular Formula |
C21H36O6 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
butyl prop-2-enoate;4-ethyl-2-methylideneoctanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C11H20O2.C7H12O2.C3H4O2/c1-4-6-7-10(5-2)8-9(3)11(12)13;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h10H,3-8H2,1-2H3,(H,12,13);4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
InChI Key |
RXXMHIYUJZXKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC(=C)C(=O)O.CCCCOC(=O)C=C.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















